
Cyclohexylamine Hydroiodide
描述
Cyclohexylamine Hydroiodide is an organic compound with the chemical formula C₆H₁₄IN. It is a white crystalline solid that is highly soluble in water and alcohols but only slightly soluble in ether. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes, including electroplating, metal treatment, and as a biocide .
准备方法
Cyclohexylamine Hydroiodide can be synthesized through several methods:
Reaction with Hydroiodic Acid: Cyclohexylamine reacts with hydroiodic acid to form this compound.
Direct Iodination: Cyclohexylamine can also be directly iodinated using iodine in the presence of a reducing agent.
Industrial production often involves the reaction of cyclohexylamine with hydroiodic acid due to its simplicity and efficiency.
化学反应分析
Cyclohexylamine Hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime, which is a precursor for the production of nylon-6.
Reduction: The compound can be reduced to cyclohexylamine, which is used in the synthesis of other organic compounds.
Substitution: This compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Cyclohexylamine Hydroiodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of Cyclohexylamine Hydroiodide involves its interaction with various molecular targets:
Oxidation Mechanism: During oxidation, cyclohexylamine is converted to cyclohexanone oxime through the formation of an intermediate Schiff base.
Reduction Mechanism: In reduction reactions, the compound is reduced to cyclohexylamine, which can further participate in various organic synthesis reactions.
Biological Mechanism: This compound can affect biological systems by interacting with amine receptors and enzymes involved in amine metabolism.
相似化合物的比较
Cyclohexylamine Hydroiodide can be compared with other similar compounds such as:
Cyclohexylamine: A primary amine with similar chemical properties but without the iodide ion.
Cyclohexanone: An intermediate in the production of nylon-6, formed by the oxidation of cyclohexylamine.
Cyclohexanol: An alcohol that can be converted to cyclohexylamine through hydrogenation.
This compound is unique due to its iodide component, which makes it useful in specific substitution reactions and as a precursor for other iodinated compounds.
属性
IUPAC Name |
cyclohexanamine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRINYTHSORGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45492-87-3 | |
| Record name | Cyclohexylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


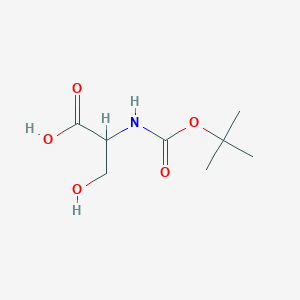

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
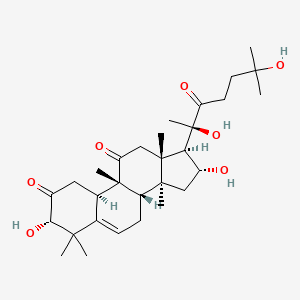
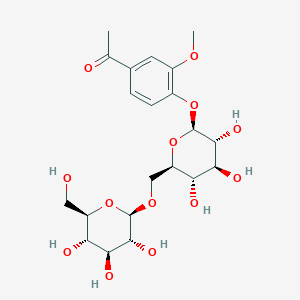





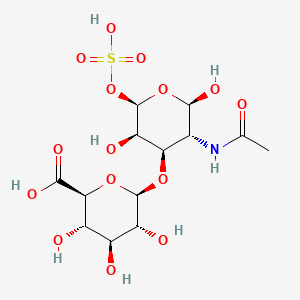
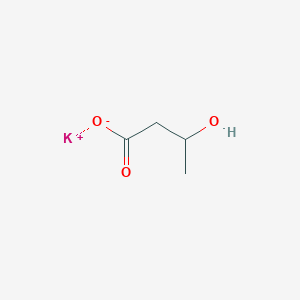
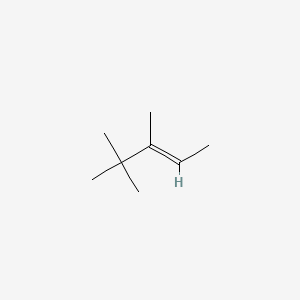
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)
